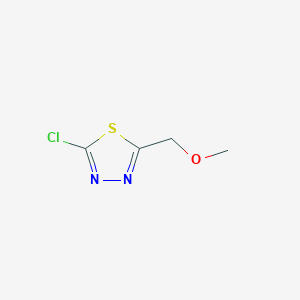

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDHRDUBZIULSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339251-10-3 | |

| Record name | 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure, known for its diverse pharmacological activities.[1] This document details the proposed synthesis, including the underlying chemical principles, step-by-step protocols, and the analytical techniques required for thorough characterization of the final compound.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is not prominently described in current literature. Therefore, a logical and well-precedented two-step approach is proposed. This strategy leverages the reliable formation of a 2-amino-1,3,4-thiadiazole precursor, followed by a Sandmeyer-type diazotization and chlorination to yield the target molecule. This method offers high yields and a straightforward purification process.

The overall synthetic workflow is depicted below:

Caption: Proposed two-part synthetic workflow for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

Part 1: Synthesis of the Key Precursor: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

The initial step involves the synthesis of the amine precursor, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (CAS 15884-86-3).[2] This is achieved through the acid-catalyzed cyclization of methoxyacetic acid and thiosemicarbazide.

Mechanism and Rationale

The reaction proceeds via the initial acylation of thiosemicarbazide by methoxyacetic acid, followed by an intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole ring. Strong acids like sulfuric acid or polyphosphoric acid are often employed as both catalysts and dehydrating agents to drive the reaction to completion.[3][4] The use of a solid-phase grinding method with a catalyst like phosphorus pentachloride has also been reported for similar syntheses, offering a milder and more efficient alternative.[5]

Detailed Experimental Protocol

-

Reagent Preparation : In a dry 250 mL round-bottom flask, combine thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq).

-

Reaction Setup : To this mixture, slowly add concentrated sulfuric acid (3-4 eq) under cooling in an ice bath to control the initial exotherm.

-

Reaction Execution : Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is then neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is achieved.

-

Purification : The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol or an ethanol/water mixture will yield the purified 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.

Part 2: Synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

The conversion of the amino group to a chloro group is a classic transformation achieved via a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a chloride ion, typically catalyzed by copper(I) chloride.

Mechanism and Rationale

The primary amine of the precursor reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. The subsequent addition of a solution of copper(I) chloride in hydrochloric acid catalyzes the replacement of the diazonium group with a chloride atom, releasing nitrogen gas.

Detailed Experimental Protocol

-

Diazotization : Suspend the synthesized 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C. To this cooled suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30-45 minutes at this temperature.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

-

Reaction Execution : Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (release of N2 gas) should be observed. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Isolation : The reaction mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

Characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of the final product.

-

¹H NMR : The proton NMR spectrum is expected to show two key signals:

-

A singlet corresponding to the methoxy group (-OCH₃) protons, typically in the range of δ 3.3-3.6 ppm.

-

A singlet for the methylene group (-CH₂-) protons adjacent to the methoxy group and the thiadiazole ring, expected around δ 4.5-4.8 ppm.

-

-

¹³C NMR : The carbon NMR spectrum will provide further structural confirmation:

-

A signal for the methoxy carbon (-OCH₃) around δ 58-62 ppm.

-

A signal for the methylene carbon (-CH₂-) around δ 70-75 ppm.

-

Two distinct signals for the carbon atoms of the thiadiazole ring in the aromatic region, typically between δ 150-170 ppm.

-

The complete assignment of proton and carbon resonances can be further confirmed using 2D NMR techniques such as COSY, HSQC, and HMBC.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2950-3000 | C-H stretch (aliphatic) |

| 1600-1650 | C=N stretch (thiadiazole ring) |

| 1400-1450 | C-H bend (aliphatic) |

| 1200-1250 | C-O stretch (ether) |

| 700-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (C₄H₅ClN₂OS), the expected molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern for the chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₄H₅ClN₂OS.

| Element | Calculated (%) |

| Carbon (C) | 29.19 |

| Hydrogen (H) | 3.06 |

| Nitrogen (N) | 17.02 |

| Sulfur (S) | 19.48 |

| Chlorine (Cl) | 21.54 |

Conclusion

This guide outlines a scientifically sound and feasible approach for the synthesis and characterization of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole. The proposed two-step synthesis, involving the formation of a 2-amino precursor followed by a Sandmeyer-type reaction, is based on well-established methodologies for this class of heterocyclic compounds. The detailed protocols and characterization guidelines provided herein will be a valuable resource for researchers engaged in the synthesis of novel thiadiazole derivatives for potential applications in drug discovery and development.

References

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31.

- Al-Sultani, A. A. J., & Al-Jubouri, H. H. (Year). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- Vo, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-31.

- ChemicalBook. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole synthesis.

- Dyusebaeva, M., Kalugin, S., & Akhmedova, S. (2015). Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Chemistry & Chemical Technology, 9(4), 431-436.

- CN103936692A. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. International Journal of Chemistry, 7(1), 1-10.

- Geronikaki, A., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(10), 682-689.

- Sławiński, J., & Szafrański, K. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1541.

- Al-Jbouri, H. H. R. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 88-99.

- Jain, A. K., & Sharma, S. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 60-71.

- Kumar, M. S., et al. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1017-1034.

-

MySkinRecipes. (n.d.). 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- US3887572A. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

- Al-Said, M. A., et al. (2019).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- US2891961A. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole.

- Innocenti, A., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry Letters, 19(11), 3070-3074.

-

Holla, B. S., et al. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][3][7][8]Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 44(6), 562-566.

- Kassab, A. S., et al. (2006).

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Al-Juburi, H. H., & Al-Amiery, A. A. (2014). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 30(2), 539-547.

- Ayrapetyan, S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal, 55(5), 488-492.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. scbt.com [scbt.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to confirm its molecular structure. For 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, we have the following identifiers:

| Identifier | Value |

| Molecular Formula | C₄H₅ClN₂OS |

| SMILES | COCC1=NN=C(S1)Cl |

| InChIKey | CFDHRDUBZIULSV-UHFFFAOYSA-N |

The structure, depicted below, features a 1,3,4-thiadiazole ring, which is an aromatic five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This core is substituted with a chloro group at the 2-position and a methoxymethyl group at the 5-position. The chloro substituent is a key functional group, often introduced to modulate electronic properties and to serve as a reactive handle for further synthetic transformations. The methoxymethyl group can influence solubility and metabolic stability.

Figure 1: Molecular Structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

Predicted and Analog-Informed Physicochemical Properties

In the absence of direct experimental data for our target compound, we can infer likely properties based on closely related analogs. For instance, 2-chloro-5-methyl-1,3,4-thiadiazole (CAS 53645-94-6) has a calculated XLogP3 of 1.7. The substitution of a methyl group with a methoxymethyl group is expected to decrease lipophilicity slightly due to the presence of the ether oxygen, which can act as a hydrogen bond acceptor.

| Property | Predicted/Inferred Value | Rationale/Comment |

| Molecular Weight | 164.61 g/mol | Calculated from the molecular formula C₄H₅ClN₂OS. |

| logP | ~1.0 - 1.5 | Expected to be slightly lower than that of 2-chloro-5-methyl-1,3,4-thiadiazole (XLogP3 = 1.7) due to the polar ether group. |

| Aqueous Solubility | Low to moderate | The heterocyclic nature may impart some aqueous solubility, but the chloro and methoxymethyl groups will limit this. |

| Melting Point | Likely a low-melting solid or liquid | Many small, substituted heterocycles of similar molecular weight are solids with melting points below 100 °C. For example, 2-amino-5-methyl-1,3,4-thiadiazole has a melting point of 223-228 °C, but the amino group allows for strong hydrogen bonding, which is absent in our target compound. |

| pKa | Weakly basic | The nitrogen atoms of the thiadiazole ring are weakly basic. |

A Practical Guide to Experimental Characterization

For any novel compound entering a discovery pipeline, rigorous experimental determination of its physicochemical properties is paramount. Below are standardized, field-proven protocols for characterizing 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

Melting Point Determination: A Criterion for Purity

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

-

A second, slower determination is performed with a heating rate of 1-2 °C/min, starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

Spectral Analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole: A Technical Guide

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, is a key intermediate in the synthesis of more complex molecules within these fields. Its reactivity, governed by the chloro and methoxymethyl substituents, makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for researchers in ensuring reaction success, purity of intermediates, and the structural integrity of final products. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Properties

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole possesses a planar, five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The key substituents are a chlorine atom at the 2-position and a methoxymethyl group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂OS | |

| Molecular Weight | 164.61 g/mol | |

| Monoisotopic Mass | 163.98111 Da |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Interpretation of the Mass Spectrum

The predicted mass spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole would exhibit a molecular ion peak [M]⁺• at m/z 164, corresponding to the nominal mass of the molecule. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺• at m/z 166 with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in EI-MS.

Table of Predicted Mass Spectral Data:

| m/z (Predicted) | Ion Formula | Identity |

| 164/166 | [C₄H₅ClN₂OS]⁺• | Molecular Ion [M]⁺• |

| 129 | [C₄H₅N₂OS]⁺ | [M - Cl]⁺ |

| 119 | [C₃H₂ClN₂S]⁺• | [M - CH₂O]⁺• |

| 84 | [C₂H₂N₂S]⁺• | [Thiadiazole ring fragment]⁺• |

| 45 | [CH₃OCH₂]⁺ | [Methoxymethyl cation]⁺ |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies of IR radiation are absorbed.

-

Spectrum Generation: The attenuated IR beam is directed to the detector, and a Fourier transform is performed to generate the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from similar 1,3,4-thiadiazole derivatives, the following key absorptions can be predicted[1]:

Table of Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000-2850 | C-H stretching | Methoxymethyl group |

| ~ 1640-1580 | C=N stretching | Thiadiazole ring |

| ~ 1450 | C-H bending | Methoxymethyl group |

| ~ 1250 | C-S stretching | Thiadiazole ring |

| ~ 1100 | C-O-C stretching | Methoxymethyl ether |

| ~ 800-700 | C-Cl stretching | Chloro substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

-

Spectrum Generation: A Fourier transform of the FID yields the NMR spectrum, which is a plot of signal intensity versus chemical shift (in parts per million, ppm).

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is expected to be relatively simple, showing two singlets.

-

-CH₂- Group: The methylene protons of the methoxymethyl group are expected to appear as a singlet. The chemical shift will be influenced by the adjacent oxygen atom and the thiadiazole ring. A predicted chemical shift is in the range of δ 4.5-5.0 ppm .

-

-CH₃ Group: The methyl protons of the methoxymethyl group will also appear as a singlet, shifted upfield compared to the methylene protons. A predicted chemical shift is in the range of δ 3.4-3.8 ppm .

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Three distinct carbon signals are expected. The chemical shifts of carbons in the 1,3,4-thiadiazole ring are typically in the range of 150-170 ppm[2][3].

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 (Thiadiazole) | ~ 165-170 | Attached to electronegative chlorine and nitrogen atoms. |

| C5 (Thiadiazole) | ~ 155-160 | Attached to the methoxymethyl group and nitrogen atoms. |

| -CH₂- | ~ 65-70 | Methylene carbon attached to oxygen. |

| -CH₃ | ~ 55-60 | Methyl carbon of the ether. |

Overall Workflow for Spectral Analysis

Caption: A typical workflow for the synthesis and comprehensive spectral characterization of a novel chemical compound.

Conclusion

The comprehensive spectral analysis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, through the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a detailed structural fingerprint of this important synthetic intermediate. While the data presented here is largely predictive and based on the analysis of analogous compounds, it provides a robust framework for researchers to identify and characterize this molecule. The experimental verification of these spectral features is a crucial step in any synthetic endeavor involving this compound, ensuring the integrity and purity of subsequent products in drug discovery and materials science research.

References

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(10):1000-1011. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

DergiPark Akademik. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]

-

Chemical Methodologies, 2022, 6(7), 548-556. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. [Link]

-

RSC Advances, 2022, 12(45), 29569-29583. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. [Link]

-

PLOS ONE, 2021, 16(11), e0259210. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

Sources

Crystal structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

A Prospective Analysis for Drug Development Professionals

Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery. It provides invaluable insights into intermolecular interactions, informs structure-activity relationship (SAR) studies, and guides the development of stable, effective pharmaceutical formulations. This guide addresses the structural elucidation of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest.

A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories indicates that as of the date of this publication, the single-crystal X-ray structure of this specific compound has not been reported. Therefore, this document serves as a prospective guide, outlining the definitive workflow and scientific rationale required to determine its crystal structure, from initial synthesis to final structural analysis. This is the same rigorous process our team would follow, providing a self-validating system for obtaining and interpreting high-quality crystallographic data.

Part 1: Synthesis and Characterization

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary inhibitor of successful crystallization. The proposed synthesis of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole would likely follow established routes for functionalizing the 1,3,4-thiadiazole core, a common scaffold in medicinal chemistry.

A probable synthetic pathway involves the cyclization of a thiosemicarbazide derivative followed by chlorination. For instance, starting from methoxyacetyl-thiosemicarbazide, cyclization using a dehydrating agent like phosphorus oxychloride could yield the target molecule.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, methoxyacetyl-thiosemicarbazide (1 eq.) is suspended in phosphorus oxychloride (5-10 eq.).

-

Reaction Execution: The mixture is heated to reflux (approx. 106 °C) and maintained for 2-4 hours, monitored by Thin Layer Chromatography (TLC). The causality here is that the excess POCl₃ acts as both the solvent and the chlorinating/dehydrating agent required for ring closure.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with extreme care.

-

Extraction: The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound with >98% purity, a critical threshold for successful crystallization.

Initial Characterization: Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the presence and connectivity of protons. | A singlet for the methoxy (-OCH₃) protons and a singlet for the methylene (-CH₂-) protons. |

| ¹³C NMR | Confirms the carbon framework. | Peaks corresponding to the methoxy, methylene, and two distinct thiadiazole ring carbons. |

| Mass Spectrometry (MS) | Confirms the molecular weight. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the exact mass of C₄H₅ClN₂OS. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |

| FT-IR Spectroscopy | Identifies functional groups. | Characteristic vibrations for C-Cl, C=N, C-S, and C-O bonds. |

Part 2: Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a well-ordered, single lattice crystal of sufficient size (typically 0.1-0.3 mm in each dimension). The choice of solvent and technique is paramount. Given the chemical nature of the target molecule (a polar, heterocyclic compound), a range of solvents should be screened.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Screening: Prepare saturated solutions of the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and binary mixtures).

-

Setup: Filter each solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate—a slower rate is generally preferred for higher quality crystals.

-

Incubation: Place the vials in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vials daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Workflow for Structural Elucidation

Caption: Workflow from synthesis to final crystal structure validation.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis. The resulting diffraction pattern contains the information needed to determine the precise arrangement of atoms in the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots and apply corrections for experimental factors.

-

Structure Solution: The phase problem is solved using software packages like SHELXT or SIR. This step generates an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

-

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Part 4: Predicted Structural Features and Their Importance

While the exact structure is yet to be determined, we can predict key features based on the molecule's constitution. Understanding these features is vital for drug development professionals.

Table of Predicted Crystallographic Data:

| Parameter | Predicted Value/Feature | Significance in Drug Development |

| Crystal System | Likely Monoclinic or Orthorhombic | Affects powder flow, compressibility, and tablet manufacturing. |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common for achiral molecules. | Governs the packing efficiency and symmetry of intermolecular interactions. |

| Hydrogen Bonding | Unlikely to have strong, classic H-bonds. Weak C-H···N or C-H···O interactions may be present. | Weak interactions can influence solubility, dissolution rate, and binding to a target protein. |

| Halogen Bonding | The chlorine atom could act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of an adjacent molecule. | Halogen bonds are increasingly recognized as key interactions in ligand-protein binding, offering a design element for improving affinity and selectivity. |

| π-π Stacking | The planar thiadiazole ring may participate in π-π stacking interactions. | These interactions contribute to crystal lattice stability and can be a factor in ligand binding within aromatic-rich pockets of a receptor. |

The precise torsion angle between the thiadiazole ring and the methoxymethyl side chain will be a key determinant of the molecule's overall conformation. This conformation in the solid state can provide a low-energy model for the bioactive conformation when bound to a biological target.

Logical Relationship of Structural Features

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole CAS number lookup

An In-Depth Technical Guide to the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole Core for Researchers, Scientists, and Drug Development Professionals

A Note on the Target Molecule

Initial searches for a specific Chemical Abstracts Service (CAS) number for "2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole" did not yield a conclusive result for this exact structure. However, the core of this molecule, the 1,3,4-thiadiazole ring system, is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutic agents. This guide will, therefore, provide a comprehensive overview of the 1,3,4-thiadiazole core, its synthesis, properties, and profound impact on drug development, with a focus on derivatives that share structural similarities with the target molecule.

The 1,3,4-Thiadiazole Scaffold: A Privileged Heterocycle in Drug Discovery

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring system is of immense interest to medicinal chemists due to its unique chemical properties and broad spectrum of biological activities.[1] As a bioisostere of pyrimidine, a fundamental component of nucleic acids, 1,3,4-thiadiazole derivatives have the potential to interfere with DNA replication processes, a key mechanism in anticancer therapies.[2] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows for enhanced membrane permeability, a critical factor in drug delivery and efficacy.[2] Its ability to act as a hydrogen bond acceptor and a two-electron donor system further contributes to its versatile pharmacophoric nature.[3]

Physicochemical Properties of Substituted 1,3,4-Thiadiazoles

The physicochemical properties of 1,3,4-thiadiazole derivatives can be fine-tuned through substitution at the C2 and C5 positions. These modifications significantly influence the molecule's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic profile. Below is a table summarizing key physicochemical data for structurally related compounds.

| Property | 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole | 2-chloro-5-Methyl-1,3,4-thiadiazole |

| CAS Number | 3914-44-1[4][5] | 53645-94-6[6] |

| Molecular Formula | C4H5ClN2OS[4] | C3H3ClN2S[6] |

| Molecular Weight | 164.61 g/mol [4] | 134.59 g/mol [6] |

| Melting Point | 36 °C[5] | Not available |

| Boiling Point | 75-77 °C at 0.1 Torr[5] | Not available |

| Predicted Density | 1.406 g/cm³[5] | Not available |

| Predicted pKa | 0.37[5] | Not available |

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles: A General Approach

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. This approach offers a straightforward pathway to a wide array of derivatives.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole

-

Step 1: Formation of the Thiosemicarbazide Intermediate. An acyl chloride is reacted with potassium thiocyanate to form an acyl isothiocyanate. This intermediate is then treated with hydrazine hydrate to yield the corresponding acyl thiosemicarbazide.

-

Step 2: Acid-Catalyzed Cyclization. The acyl thiosemicarbazide is subjected to dehydrative cyclization using a strong acid, such as concentrated sulfuric acid or phosphoric acid, to afford the 2,5-disubstituted-1,3,4-thiadiazole.

-

Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[7]

Diverse Biological Activities and Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a prolific source of compounds with a wide range of biological activities, making it a focal point in the development of new drugs.[8]

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[2] Their mechanisms of action are varied and include the inhibition of crucial enzymes involved in cancer cell proliferation, such as carbonic anhydrases and histone deacetylases.[8] Some derivatives also act as microtubule-destabilizing agents, disrupting the cell cycle and inducing apoptosis.[9]

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole nucleus is a key component in many antimicrobial and antifungal agents.[10] These compounds exhibit efficacy against a broad spectrum of bacteria and fungi. The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles linked to other heterocyclic moieties like 1,2,4-triazoles has yielded compounds with promising antimicrobial and antiproliferative activities.[10]

Anti-inflammatory and Other Activities

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory, anticonvulsant, antiviral, and anti-tuberculosis properties.[1][3] This remarkable versatility underscores the importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of a novel 1,3,4-thiadiazole derivative, a standard broth microdilution assay can be employed.

Step-by-Step Methodology

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: The synthesized 1,3,4-thiadiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Safety and Handling of Thiadiazole Derivatives

As with all laboratory chemicals, proper safety precautions must be observed when handling 1,3,4-thiadiazole derivatives. Many of these compounds are classified as harmful if swallowed, and some may cause skin and eye irritation.[11][12] It is imperative to handle these substances in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] For specific handling and disposal procedures, the Safety Data Sheet (SDS) for the particular compound should always be consulted.

References

-

Pharmaffiliates. 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. [Link]

-

PubChemLite. 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. [Link]

-

PubChem. 2-Chloro-5-chloromethylthiazole. [Link]

-

PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. [Link]

- Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole.

-

MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole. [Link]

-

PMC - NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

-

ResearchGate. Commercial drugs based on different thiadiazole scaffolds. [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

Sources

- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole | 3914-44-1 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. aaronchem.com [aaronchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to Determining the Solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in various organic solvents. In the absence of extensive published solubility data for this specific thiadiazole derivative, this document serves as a practical whitepaper, detailing both the theoretical underpinnings and experimental protocols necessary for a thorough solubility assessment. The guide emphasizes the widely accepted shake-flask method for empirical solubility determination and introduces the concept of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection. By following the methodologies outlined herein, researchers can generate reliable solubility profiles, a critical step in process development, formulation, and various research applications.

Introduction: The Significance of Solubility in Thiadiazole Chemistry

Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.[1][2] The specific compound, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, possesses a unique combination of functional groups that suggest its potential utility in various synthetic and applied contexts.

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in a homogenous phase to bioavailability in a pharmaceutical formulation.[3] A comprehensive understanding of a compound's solubility in different organic solvents is therefore a prerequisite for its effective utilization. This guide addresses the current information gap regarding the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole by providing a robust methodology for its determination.

Physicochemical Properties of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂OS | PubChem[4] |

| Monoisotopic Mass | 163.98111 Da | PubChem[4] |

| Predicted XlogP | 1.0 | PubChem[4] |

The predicted XlogP value of 1.0 indicates a degree of lipophilicity, suggesting that 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is likely to exhibit solubility in a range of organic solvents. However, experimental verification is paramount.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

This long-standing principle in chemistry provides a qualitative prediction of solubility. It is based on the polarity of the solute and the solvent. Polar solvents, such as alcohols and water, tend to dissolve polar solutes, while nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes. Given the structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, which contains both polar (ether, thiadiazole ring) and nonpolar (chloromethyl) moieties, its solubility is expected to be nuanced and dependent on the specific solvent.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP is based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion forces): Energy from van der Waals forces.

-

δp (Polar forces): Energy from dipole-dipole interactions.

-

δh (Hydrogen bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility. This predictive capability is invaluable for efficient solvent screening.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (solute)

-

A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole and place it into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| Acetone | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] |

| Dichloromethane | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

| Hexane | 25 | [Experimental Value] |

Visualizing the Workflow and Concepts

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Conceptual Diagram of "Like Dissolves Like"

Caption: The "Like Dissolves Like" principle of solubility.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for each solvent used and adhere to the specified handling precautions.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole in organic solvents. By combining the robust experimental protocol of the shake-flask method with the predictive power of theoretical frameworks like Hansen Solubility Parameters, researchers can generate the critical data needed to advance their work. The methodologies described are designed to be self-validating and adhere to high standards of scientific integrity, empowering researchers to confidently characterize this promising thiadiazole derivative.

References

-

PubChem. (n.d.). 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Education for Pure Science. (2023, February 14). Chemical properties of thiadiazole compounds. Retrieved from [Link]

-

Journal of Education for Pure Science. (2002, February 12). Chemical properties of thiadiazole compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a key heterocyclic intermediate in modern synthetic chemistry. While specific stability data for this compound is not extensively documented in public literature, this guide establishes a robust, scientifically-grounded approach based on the known reactivity of the 1,3,4-thiadiazole scaffold and 2-chloro-substituted heterocycles. We will explore predicted degradation pathways under various stress conditions—hydrolytic, thermal, photolytic, and oxidative—and provide detailed, field-proven protocols for conducting forced degradation studies in line with international regulatory standards. This document is intended for researchers, process chemists, and drug development professionals to establish intrinsic stability, identify potential degradants, and define optimal handling and storage conditions.

Introduction: Understanding the Molecule

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is a five-membered aromatic heterocycle featuring a reactive chlorosubstituent.[1] Its molecular structure suggests a high utility as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The 1,3,4-thiadiazole ring is known for its aromaticity and general stability, yet it is also electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group like chlorine.[2][3]

Understanding the stability of such an intermediate is paramount for several reasons:

-

Process Optimization: Knowledge of degradation triggers ensures the development of robust and safe manufacturing processes.

-

Storage and Handling: Defining appropriate storage conditions prevents the formation of impurities over time, preserving material quality and ensuring safety.

-

Regulatory Compliance: Forced degradation studies are a regulatory requirement, essential for developing and validating stability-indicating analytical methods.[4][5]

This guide will proceed by first outlining the predicted chemical liabilities of the molecule, followed by a detailed experimental framework for confirming these predictions.

Predicted Stability Profile and Key Reactive Sites

The chemical reactivity of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole is dictated by three primary structural features:

-

The 2-Chloro Substituent: The carbon atom at the 2-position of the thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen atoms.[3] This makes the chlorine atom highly susceptible to nucleophilic substitution (SNAr). This is the most probable site of hydrolytic degradation.

-

The 1,3,4-Thiadiazole Ring: While aromatic and generally stable, the ring system can undergo cleavage under harsh basic or thermal conditions.[3][6]

-

The 5-(methoxymethyl) Side Chain: The ether linkage is generally stable but could be susceptible to cleavage under strongly acidic conditions, although this is considered a less likely degradation pathway compared to the hydrolysis of the C-Cl bond.

Based on these features, the primary anticipated degradation pathway is the hydrolysis of the 2-chloro group to form 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole.

A Strategic Framework for Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing.[4] A typical workflow is outlined below.

Caption: Workflow for a forced degradation study.

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[7][8] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

3.1.1 Hydrolytic Stability

-

Objective: To assess susceptibility to hydrolysis across a pH range.

-

Protocol:

-

Prepare three stock solutions of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile or methanol.

-

For each condition, dilute the stock solution into the respective aqueous media to achieve the final target concentration:

-

Acidic: 0.1 M Hydrochloric Acid (HCl)

-

Neutral: Purified Water

-

Basic: 0.1 M Sodium Hydroxide (NaOH)

-

-

Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Store the solutions at a controlled temperature (e.g., 60°C).

-

At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and dilute to a suitable concentration for analysis.

-

Analyze all samples using a stability-indicating HPLC method.

-

3.1.2 Thermal Stability

-

Objective: To evaluate the effect of high temperature on the solid and solution states.

-

Protocol:

-

Solid State:

-

Place a thin layer of the solid compound in a vial.

-

Store in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of the compound in a relevant process solvent.

-

Reflux the solution for a set period (e.g., 24 hours).

-

Cool, dilute, and analyze the sample by HPLC.

-

-

3.1.3 Photostability

-

Objective: To determine if the compound is sensitive to light exposure.

-

Protocol (as per ICH Q1B): [10]

-

Place solid samples and solutions in chemically inert, transparent containers.

-

Prepare parallel "dark" control samples wrapped in aluminum foil.

-

Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

Analyze the exposed and dark control samples by HPLC. A significant difference in purity or degradant profile indicates photosensitivity.

-

3.1.4 Oxidative Stability

-

Objective: To assess susceptibility to oxidation.

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.

-

Monitor the reaction over time (e.g., 0, 2, 6, 24 hours).

-

At each time point, quench the reaction (if necessary) and analyze by HPLC.

-

Analytical Methodology: The Stability-Indicating Method

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the preferred technique.

-

Method Development Goal: To achieve baseline separation between the parent peak and all process impurities and degradation products.

-

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).

-

Detection: PDA detection to assess peak purity and MS detection to obtain mass information on the parent and degradant peaks.

-

Predicted Degradation Pathways and Data Presentation

The primary degradation product from hydrolysis is expected to be 2-hydroxy-5-(methoxymethyl)-1,3,4-thiadiazole. Oxidation may lead to the formation of an N-oxide or S-oxide.

Caption: Predicted degradation pathways.

Data Summary

Quantitative results from the forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration/Concentration | Temperature | % Assay of Parent Compound | % Degradation | Major Degradant(s) (Peak Area %) |

| 0.1 M HCl | 24 hours | 60°C | 98.5% | 1.5% | RRT 0.85 (1.4%) |

| Purified Water | 24 hours | 60°C | 99.8% | 0.2% | Not Detected |

| 0.1 M NaOH | 4 hours | 60°C | 85.2% | 14.8% | RRT 0.85 (14.5%) |

| Thermal (Solid) | 7 days | 80°C | 99.5% | 0.5% | Minor unknown peaks |

| Photolytic | 1.2 million lux-hr | Ambient | 99.7% | 0.3% | Not Detected |

| Oxidative (3% H₂O₂) | 24 hours | Ambient | 94.1% | 5.9% | RRT 1.15 (5.7%) |

| Note: Data presented is hypothetical for illustrative purposes. RRT = Relative Retention Time. |

Conclusions and Recommendations for Handling & Storage

Based on the predicted reactivity profile of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, the compound is expected to be most sensitive to basic hydrolysis . It is likely stable under neutral, mildly acidic, photolytic, and moderate thermal stress conditions.

Recommended Handling and Storage Conditions:

-

Storage: Store in well-sealed containers in a cool, dry, and dark place.

-

Avoid: Contact with strong bases, moisture, and excessive heat.

-

Process Considerations: In synthetic steps, avoid prolonged exposure to strongly basic aqueous conditions. If such conditions are necessary, they should be performed at low temperatures with rapid workup to minimize degradation.

By following the comprehensive framework laid out in this guide, researchers and developers can confidently characterize the stability of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, ensuring the quality and safety of processes and products that rely on this versatile intermediate.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

ICH. (2003, February). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. Available from: [Link]

-

PrepChem.com. Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole. Available from: [Link]

-

ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]

-

ResearchGate. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]

-

Singh, B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

-

Sravani, B. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. biomedres.us [biomedres.us]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, non-empirical approach to elucidate the electronic structure, reactivity, and potential intermolecular interactions of such molecules.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of critical molecular properties. We will delve into the rationale behind methodological choices, the interpretation of results—including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis—and their implications for rational drug design.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions.[3][4] Its derivatives have been extensively synthesized and evaluated for a broad spectrum of therapeutic applications.[1][7] The specific molecule of interest, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, combines this potent core with a chloro-substituent, known to modulate electronic properties and reactivity, and a methoxymethyl group, which can influence solubility and hydrogen bonding capabilities.

Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its behavior. Quantum chemical calculations allow us to build a detailed profile of the molecule's stability, electronic charge distribution, and sites susceptible to metabolic attack or interaction with a biological target.[6] This in silico approach accelerates the drug discovery process by enabling the rational design and prioritization of derivatives with enhanced efficacy and safety profiles.

The Role of Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations serve as a bridge between molecular structure and biological function. By solving approximations of the Schrödinger equation, we can derive a wealth of information that is often difficult or impossible to obtain through experimental means alone.

Key applications in drug development include:

-

Structure-Activity Relationship (SAR) Studies: Correlating electronic properties (e.g., charge distribution, orbital energies) with observed biological activity.

-

Reactivity Prediction: Identifying the most reactive sites for electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and receptor interactions.[8]

-

Pharmacophore Modeling: Using the Molecular Electrostatic Potential (MEP) map to understand the spatial arrangement of electrostatic features necessary for molecular recognition at a receptor binding site.[9][10]

-

Lead Optimization: Guiding the chemical modification of a lead compound to improve its binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This guide will focus on a robust and widely validated computational methodology to derive these critical insights for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole.

Methodology: A Comprehensive Computational Protocol

The accuracy of quantum chemical calculations is contingent upon the judicious selection of the theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides the best compromise between computational cost and accuracy.[11]

Causality Behind Method Selection

-

Theoretical Framework: Density Functional Theory (DFT) DFT is chosen over simpler semi-empirical methods for its superior accuracy and over more computationally expensive methods like Møller-Plesset perturbation theory (MP2) for its efficiency. DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates, making it more tractable for polyatomic systems.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is one of the most widely used and validated functionals for organic molecules.[12][13] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of thermochemistry and molecular geometries.[14]

-

Basis Set: 6-311++G(d,p) This Pople-style basis set offers a high degree of flexibility for describing the electron distribution:

-

6-311: A triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing molecular orbitals.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen atoms. These are essential for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.[14]

-

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape and direction in the molecular environment, which is critical for an accurate description of chemical bonding.[15]

-

Software and Hardware Considerations

These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, GAMESS, or Q-Chem.[16][17][18][19][20] While computationally intensive, the protocols described here are feasible on modern multi-core workstations.

Step-by-Step Computational Workflow

The following protocol represents a self-validating system for theoretical analysis.

-

Step 1: Initial Structure Generation

-

Construct the 3D structure of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole using a molecular builder like Avogadro or GaussView.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Step 2: Geometry Optimization

-

Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Use tight convergence criteria to ensure a true energy minimum is located.

-

-

Step 3: Vibrational Frequency Analysis

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Self-Validation Check: A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, requiring further geometry optimization.

-

This step also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Step 4: Calculation of Molecular Properties

-

Using the validated minimum-energy structure, perform single-point calculations to derive the key electronic properties. This includes generating the necessary output files for Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.

-

Figure 1: A validated workflow for quantum chemical calculations.

Analysis and Interpretation of Results

This section outlines the interpretation of the key calculated parameters. The quantitative data presented in the tables are illustrative examples based on typical values for similar heterocyclic systems.

Optimized Geometry

The geometry optimization provides the most stable 3D arrangement of the molecule. Key bond lengths and angles should be analyzed and can be compared with experimental crystallographic data if available.

Table 1: Predicted Geometric Parameters for 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.75 Å |

| Bond Length | S1-C2 | 1.78 Å |

| Bond Length | N3-N4 | 1.35 Å |

| Bond Length | C5-S1 | 1.79 Å |

| Bond Angle | Cl-C2-N3 | 125.0° |

| Bond Angle | C2-S1-C5 | 88.5° |

| Dihedral Angle | C(methoxy)-O-C(methylene)-C5 | 178.5° |

Frontier Molecular Orbital (FMO) Analysis